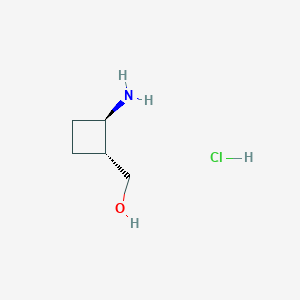
2-(2,6-Difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2,6-Difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. The molecule also has a nitrile group (-CN), a difluorophenyl group (C6H3F2), and two carbonyl groups (C=O) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,6-Difluorophenyl isocyanate are synthesized through various chemical reactions . Another related compound, a new fluorinated chalcone, was synthesized in 90% yield and crystallized by a slow evaporation technique .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-triazine ring, a difluorophenyl group, two carbonyl groups, and a nitrile group .
Scientific Research Applications
Crystal Structure and Inclusion Properties
A comparative study of crystal structures and inclusion properties of fluorinated triazines revealed that these compounds, due to their unique fluorine interactions, have significant potential in material science for creating inclusion compounds with specific host-guest interactions. The study highlights the importance of the triazine core and the fluorophenyl groups in determining the structural and inclusion properties of these compounds (Reichenbaecher et al., 2006).
Modification of Channel Structures
Fluorinated triazines have been synthesized to study their crystal structure and inclusion character, showing that these compounds can form channel inclusions with solvents, demonstrating a stoichiometry of 2∶1 (host∶guest). This modification of channel structures by fluorination suggests applications in molecular engineering and design of new materials with specific inclusion capabilities (Reichenbcher et al., 2004).
Chemical Transformations and Derivatives
Research on the preparation and transformation of substituted 2,3,4,5-Tetrahydro-1,2,4-triazine-6-carbonitriles into various derivatives outlines a novel synthetic pathway for these compounds. This work opens up possibilities for the development of new materials and chemicals with tailored properties for specific applications (Winternitz, 1978).
Energetic Material Applications
A study on Tetrazolyl Triazolotriazine, a derivative of triazolotriazine carbonitrile, showcases its potential as a new insensitive high explosive. Its thermal stability, insensitivity to impact, friction, and electrical discharge, along with calculated detonation properties, positions it as a candidate for safer energetic materials, highlighting the broader utility of triazine carbonitriles in this field (Snyder et al., 2017).
properties
IUPAC Name |
2-(2,6-difluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N4O2/c11-5-2-1-3-6(12)8(5)16-10(18)14-9(17)7(4-13)15-16/h1-3H,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGVHJRUYMEAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=O)NC(=O)C(=N2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)
![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)


![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)

![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2726798.png)
![8-(4-Chlorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2726799.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline](/img/structure/B2726800.png)

![3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726803.png)
![7-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2726806.png)